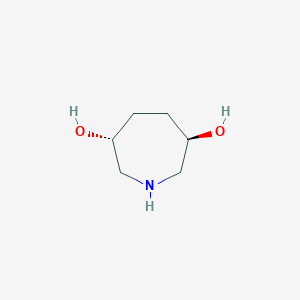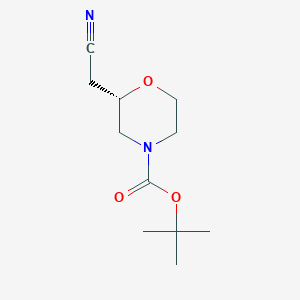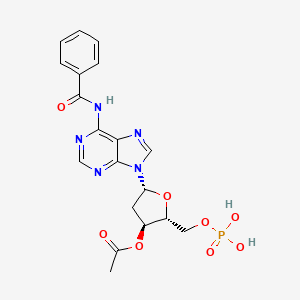
4-Hydroxyphenyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyphenyl butyrate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a butyrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyphenyl butyrate typically involves the esterification of 4-hydroxybenzoic acid with butyric acid. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of 4-hydroxyphenyl butyrate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, has also been explored for the green synthesis of this compound, offering an environmentally friendly alternative to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyphenyl butyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxyphenyl butanol.
Substitution: Various substituted phenyl butyrates depending on the nucleophile used.
Scientific Research Applications
4-Hydroxyphenyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand the activity of esterases and other related enzymes.
Medicine: Research has explored its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable polymers and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 4-hydroxyphenyl butyrate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release 4-hydroxybenzoic acid and butyric acid. These metabolites can then participate in various biochemical pathways. For instance, 4-hydroxybenzoic acid can be further metabolized to form ubiquinone, an essential component of the electron transport chain .
Comparison with Similar Compounds
4-Hydroxyphenyl butyrate can be compared with other phenolic esters such as:
4-Hydroxyphenyl acetate: Similar structure but with an acetate group instead of a butyrate group.
4-Hydroxyphenyl propionate: Contains a propionate group, leading to different physicochemical properties.
4-Hydroxyphenyl valerate: Has a valerate group, making it more hydrophobic compared to 4-hydroxyphenyl butyrate.
Uniqueness: The presence of the butyrate group in 4-hydroxyphenyl butyrate imparts unique properties such as increased hydrophobicity and potential for use in the synthesis of biodegradable polymers. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications .
Properties
CAS No. |
83405-92-9 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(4-hydroxyphenyl) butanoate |
InChI |
InChI=1S/C10H12O3/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7,11H,2-3H2,1H3 |
InChI Key |
YUJZXXIRMQTZPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
![8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12933585.png)
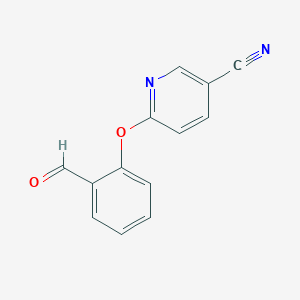

![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-](/img/structure/B12933604.png)
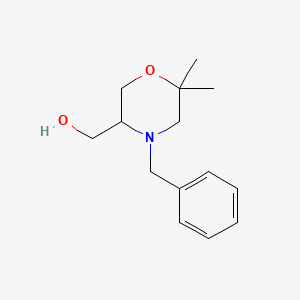
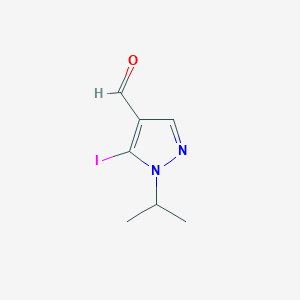
![6-(o-Tolyl)benzo[d]thiazol-2-amine](/img/structure/B12933620.png)
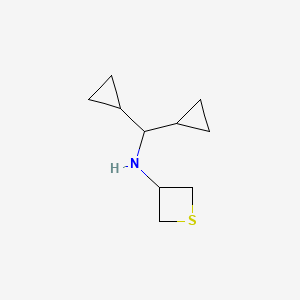
![((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12933626.png)
